molecular formula C6H7N3O2 B8559928 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- CAS No. 39070-08-1

1H-Imidazole, 1-methyl-2-nitro-5-vinyl-

Cat. No.: B8559928
CAS No.: 39070-08-1
M. Wt: 153.14 g/mol
InChI Key: NZPWAZZKZMQLTL-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is a nitroimidazole derivative characterized by a methyl group at position 1, a nitro group at position 2, and a vinyl substituent at position 5 of the imidazole ring. Nitroimidazoles are widely studied for their biological activities, including antimicrobial and antitrichomonal properties . The vinyl group in this compound may enhance reactivity and lipophilicity, influencing its pharmacokinetic profile compared to analogs with bulkier or polar substituents .

Properties

CAS No.

39070-08-1

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-ethenyl-1-methyl-2-nitroimidazole

InChI

InChI=1S/C6H7N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h3-4H,1H2,2H3

InChI Key

NZPWAZZKZMQLTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])C=C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1H-imidazole, 1-methyl-2-nitro-5-vinyl- with key analogs, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Reference
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- 1-Me, 2-NO₂, 5-Vinyl Nitro, Vinyl C₆H₇N₃O₂
1-Methyl-2-[2-methyl-3-(1-nitrocyclohexyl)propenyl]-5-nitro-1H-imidazole 1-Me, 2-NO₂, 5-Propenyl Nitro, Propenyl, Cyclohexyl C₁₄H₂₀N₄O₄
2-(Chloromethyl)-1-ethyl-5-nitro-1H-imidazole 1-Et, 2-ClCH₂, 5-NO₂ Chloromethyl, Nitro C₆H₈ClN₃O₂
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol 1-Me, 2-CH₂OH, 4-Me, 5-NO₂ Hydroxymethyl, Nitro C₇H₁₁N₃O₃
2-Methyl-5-nitro-1-[2-(thiophen-3-yl)ethyl]-1H-imidazole 1-Et-thiophenyl, 2-Me, 5-NO₂ Thiophene, Nitro C₁₀H₁₁N₃O₂S

Key Observations :

  • Vinyl vs.
  • Chloromethyl vs. Vinyl : The chloromethyl group in increases electrophilicity, favoring nucleophilic substitution reactions, whereas the vinyl group may participate in conjugation or polymerization.
  • Hydroxymethyl vs. Vinyl : The hydroxymethyl group in enhances hydrophilicity, likely improving aqueous solubility but reducing membrane permeability relative to the hydrophobic vinyl group.
Physicochemical Properties
Compound Name Melting Point (°C) logP (Calculated) NMR Shifts (¹H/¹³C) Reference
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- Not reported ~1.99 (estimated) Not available
1-Methyl-2-propenyl-5-nitro-1H-imidazole 110 1.99 (Crippen) ¹H: δ 3.83 (s, Me), 5.84 (s, CH)
2-(Chloromethyl)-1-ethyl-5-nitro-1H-imidazole Not reported 1.50 (estimated) Not available
1,4-Dimethyl-5-nitro-1H-imidazole-2-methanol Not reported 0.65 (estimated) Not available

Key Observations :

  • The target compound’s logP (estimated via analogy to ) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • The propenyl derivative has a higher molecular weight and melting point (110°C), likely due to increased rigidity from the cyclohexyl group.

Key Observations :

  • The vinyl group in nitroimidazoles correlates with enhanced antimicrobial activity, possibly due to improved redox cycling (critical for nitro group activation) .
  • Bulkier substituents (e.g., thiophen-3-yl in ) may limit bioavailability despite potent in vitro activity.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-nitro-5-vinylimidazole derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes the preparation of structurally related 2-methyl-5-nitro-imidazoles by reacting chloroethyl intermediates (e.g., 3-(2-chloro-2-phenylethyl)thiophene) with imidazole precursors under basic conditions (e.g., K₂CO₃ in DMF). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients . Key Considerations :
  • Use anhydrous conditions to avoid hydrolysis of nitro groups.
  • Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How can researchers characterize the structure and purity of synthesized 1-methyl-2-nitro-5-vinylimidazole compounds?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., vinyl protons at δ 5.2–6.0 ppm; nitro group deshielding adjacent carbons) .
  • FT-IR : Identify nitro (N-O stretching at ~1520 cm⁻¹) and vinyl (C=C at ~1630 cm⁻¹) groups.
  • Chromatography :
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
  • Elemental Analysis : Verify empirical formula (e.g., C₆H₇N₃O₂) .

Q. What initial biological screening assays are appropriate for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Antimicrobial Activity :
  • Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. reports MIC values for imidazole analogs in the range of 8–64 µg/mL .
  • Cytotoxicity Screening :
  • Use MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can computational modeling techniques predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking :
  • Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., bacterial enzymes or EGFR kinases). highlights imidazole derivatives showing strong binding affinity (ΔG < −8 kcal/mol) with EGFR via hydrogen bonding and π-π stacking .
  • Density Functional Theory (DFT) :
  • Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. validates DFT models for correlation energy in nitro-substituted heterocycles .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for optimizing bioactivity?

  • Methodological Answer :
  • QSAR/CoMSIA :
  • Build 3D-QSAR models using Comparative Molecular Similarity Indices Analysis (CoMSIA). demonstrates that steric and electrostatic fields explain >80% variance in antiepileptic activity of imidazole analogs .
  • Substituent Variation :
  • Test analogs with electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance nitro group stability and bioactivity .

Q. How should researchers address discrepancies in bioactivity data across different substituted derivatives?

  • Methodological Answer :
  • Data Triangulation :
  • Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays).
  • Mechanistic Studies :
  • Investigate off-target effects via proteomics or transcriptomics. For example, identifies mutagenic potential in nitroimidazoles using Ames tests, which may explain inconsistent cytotoxicity .

Q. What methodologies are used to assess the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer :
  • ADMET Prediction :
  • Use SwissADME or ADMETLab to predict bioavailability (%F >30), BBB permeability, and CYP450 inhibition. reports imidazole derivatives with favorable logP (2.5–3.5) and low hepatotoxicity risk .
  • In Vivo Toxicity :
  • Conduct acute toxicity studies in rodents (OECD 423) to determine LD₅₀. notes that nitroimidazoles may emit toxic NOx upon thermal decomposition, requiring stability testing .

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